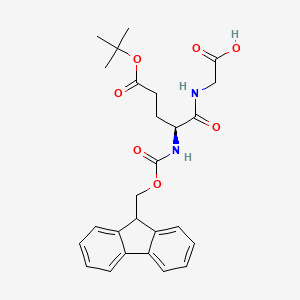

Fmoc-Glu(OtBu)-Gly-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Fmoc-Glu(OtBu)-Gly-OH” is a standard Fmoc-protected derivative of Glu used in peptide synthesis . The t-butyl ester of the side chain is removed in the same conditions used to cleave peptides from Wang resin or Rink amide resin .

Synthesis Analysis

“this compound” is widely used as a building block in peptide synthesis for the protection of amine groups . The t-butyl ester of the side chain is removed in the same conditions used to cleave peptides from Wang resin or Rink amide resin . A preparation method of fluorenes methoxy carbonyl acyl L-glutamic acid-5-tert-butyl ester is characterized by adding a decoppering agent and solvent according to a certain ratio, the pH value of the regulator solution is 8~9, obtaining Glu (OtBu); adding the protection reagent of Fmoc group again in Glu (OtBu), the pH value of the regulator solution is 8~9, reacting for 7~10 hours, again through acidifying, extraction, crystallization, obtaining fluorenes methoxy carbonyl acyl L-glutamic acid-5-tert-butyl ester .Molecular Structure Analysis

The molecular formula of “this compound” is C24H27NO6 . The molecular weight is 425.5 .Chemical Reactions Analysis

“this compound” can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst .Physical and Chemical Properties Analysis

“this compound” is a white to slight yellow to beige powder . It has an optical activity of [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1) .Applications De Recherche Scientifique

Self-Assembled Structures

Fmoc-Glu(OtBu)-Gly-OH is involved in the study of self-assembled structures formed by Fmoc-protected single amino acids. These structures are analyzed under various conditions, including different concentrations, temperatures, and pH levels. The unique self-assembled structures of this compound have potential applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).

Synthesis of Peptides

The compound is used in the efficient Fmoc/solid-phase synthesis of peptides. It is part of the process of synthesizing complex peptide structures, demonstrating the utility of Fmoc amino acids in peptide assembly. This is critical for the development of peptides for various applications, including therapeutic agents (Perich, 2009).

Artificial Receptors

In research focusing on artificial receptors, this compound is used in the synthesis of cyclic peptides containing a δ-sugar amino acid. These macrocycles exhibit binding properties towards specific ligands, which can be instrumental in the development of novel receptor models (Billing & Nilsson, 2005).

Study of Aspartimide Formation

The compound is also studied in the context of aspartimide formation in peptide synthesis. This research is crucial for understanding and preventing undesired reactions during peptide synthesis, which is essential for producing accurate and functional peptides (Mergler et al., 2001).

Enantioseparation Studies

This compound is involved in studies focusing on the enantioseparation of N-Fmoc amino acids. Such research is significant in the field of chiral chemistry and has implications for the synthesis of enantiomerically pure compounds (Hong-li, 2005).

Peptide Synthesis and Drug Research

Finally, this compound plays a role in the solid-phase synthesis of complex peptides and potentially in the development of new pharmaceuticals. Its application in the synthesis of peptides with specific terminal amino acids is an area of active research (Breipohl et al., 2009).

Mécanisme D'action

Target of Action

Fmoc-Glu(OtBu)-Gly-OH is primarily used as a building block in the field of peptide synthesis . It is a derivative of glutamic acid, an important amino acid involved in various metabolic processes .

Mode of Action

The compound this compound interacts with its targets through the process of solid-phase peptide synthesis (SPPS) . In this process, the compound is used to couple glutamic acid into peptide sequences . The Fmoc group (Fluorenylmethyloxycarbonyl) serves as a protective group for the amino acid during the synthesis process .

Biochemical Pathways

This compound plays a role in the synthesis of peptides, which are involved in numerous biochemical pathways. Peptides can act as hormones, neurotransmitters, or cell signaling molecules, affecting a wide range of physiological processes .

Pharmacokinetics

The pharmacokinetics of this compound, like other compounds used in peptide synthesis, are complex and depend on the specific conditions of the synthesis process . Factors such as the choice of solvent, temperature, and reaction time can all influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides. These peptides can have a wide range of effects at the molecular and cellular level, depending on their specific sequence and structure .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions under which the peptide synthesis is carried out, such as temperature, pH, and the presence of other reactants . Proper storage of the compound is also crucial for maintaining its stability and efficacy .

Analyse Biochimique

Biochemical Properties

Fmoc-Glu(OtBu)-Gly-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is primarily through the formation of peptide bonds, which are covalent chemical bonds formed between two amino acids.

Cellular Effects

The effects of this compound on cells are primarily observed in the context of peptide synthesis. It influences cell function by contributing to the formation of proteins, which play a vital role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in peptide bond formation. This process involves the carboxyl group of one amino acid reacting with the amino group of another, releasing a molecule of water and forming a peptide bond .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed to have excellent stability, making it suitable for long-term experiments . Information on its degradation and long-term effects on cellular function is currently limited.

Propriétés

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O7/c1-26(2,3)35-23(31)13-12-21(24(32)27-14-22(29)30)28-25(33)34-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,27,32)(H,28,33)(H,29,30)/t21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLNQUBUIXIMLG-NRFANRHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide](/img/structure/B2696693.png)

![(4-methoxycarbonylphenyl)methyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxylate](/img/structure/B2696695.png)

![(E)-N-[1-[2-(3-Methyl-1-benzofuran-2-carbonyl)hydrazinyl]-4-methylsulfanyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2696698.png)

![5-amino-1-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2696699.png)

![N-[(2-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2696701.png)

![(RS)-1-[4-(4-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2696702.png)

![3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2696710.png)

![N-[1-(5-Fluoro-2-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2696712.png)

![5-Bromopyrido[4,3-d]pyrimidine](/img/structure/B2696715.png)